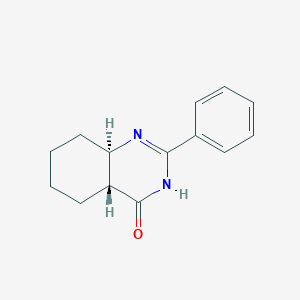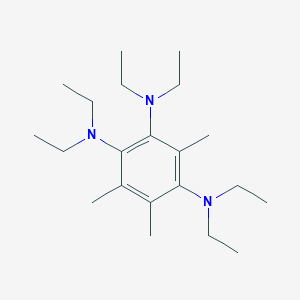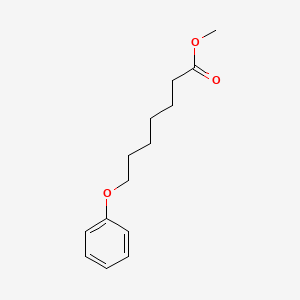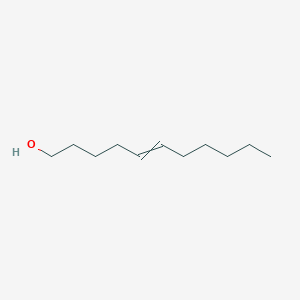
Undec-5-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undec-5-en-1-ol, also known as 10-Undecen-1-ol, is a long-chain alkenyl alcohol with the molecular formula C₁₁H₂₂O. It is characterized by the presence of a double bond at the fifth carbon atom and a hydroxyl group at the terminal carbon. This compound is commonly used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Undec-5-en-1-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of undec-5-ene. This reaction typically uses borane (BH₃) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:
- Hydroboration:
C₁₁H₂₀+BH₃→C₁₁H₂₀BH₂
- Oxidation:
C₁₁H₂₀BH₂+H₂O₂+NaOH→C₁₁H₂₂O+NaBO₂
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of undec-5-enal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H₂) at elevated pressures and temperatures. The reaction can be summarized as follows:
C₁₁H₂₀O+H₂Pd/CC₁₁H₂₂O
Chemical Reactions Analysis
Types of Reactions
Undec-5-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form undec-5-enal or undec-5-enoic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The double bond can be reduced to form undecanol using hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl₂).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: H₂, Pd/C
Substitution: SOCl₂, PBr₃
Major Products Formed
Oxidation: Undec-5-enal, Undec-5-enoic acid
Reduction: Undecanol
Substitution: Undec-5-enyl chloride, Undec-5-enyl bromide
Scientific Research Applications
Undec-5-en-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of undec-5-en-1-ol involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, while the alkenyl chain can interact with lipid bilayers, affecting membrane fluidity and permeability. These interactions can disrupt cellular processes, leading to antimicrobial and antifungal effects .
Comparison with Similar Compounds
Undec-5-en-1-ol can be compared with other similar compounds, such as:
Undec-10-en-1-ol: Similar in structure but with the double bond at the tenth carbon.
Undec-2-en-1-ol: The double bond is at the second carbon, which significantly alters its chemical properties and applications.
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable building block in organic synthesis. Understanding its preparation methods, chemical reactivity, and mechanism of action can further enhance its utilization in scientific research and industrial applications.
Properties
CAS No. |
64275-77-0 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
undec-5-en-1-ol |
InChI |
InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h6-7,12H,2-5,8-11H2,1H3 |
InChI Key |
SISHRPQNHQRWQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]-](/img/structure/B14487114.png)
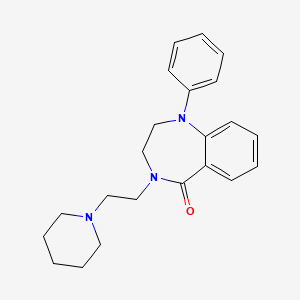
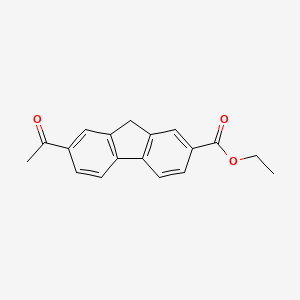
![N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide](/img/structure/B14487135.png)
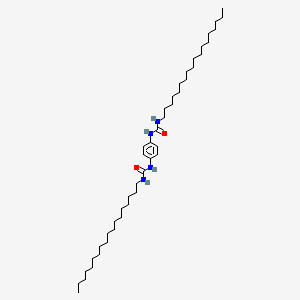

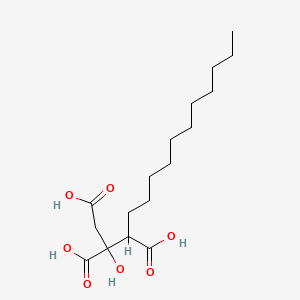

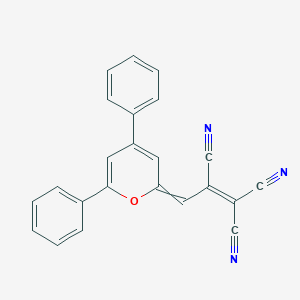

![N-[2-(2-Acetyl-5-methoxyphenyl)ethyl]acetamide](/img/structure/B14487185.png)
